molecular formula C17H19FN4O2S B11016152 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016152
M. Wt: 362.4 g/mol
InChI Key: MCMLVCRHWMPDBW-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine carboxamide moiety. Common reagents used in these reactions include tert-butylamine, 2-fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the thiadiazole ring, fluorophenyl group, and pyrrolidine carboxamide moiety provides a distinct chemical profile that may confer unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN4O2S/c1-17(2,3)15-20-21-16(25-15)19-14(24)10-8-13(23)22(9-10)12-7-5-4-6-11(12)18/h4-7,10H,8-9H2,1-3H3,(H,19,21,24)

InChI Key

MCMLVCRHWMPDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

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